Spiroxasone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6673-97-8 |
|---|---|
Molecular Formula |
C24H34O3S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H34O3S/c1-15(25)28-20-14-16-13-17(26)5-9-22(16,2)18-6-10-23(3)19(21(18)20)7-11-24(23)8-4-12-27-24/h13,18-21H,4-12,14H2,1-3H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
XKCGICBTWRNUCL-KIEAKMPYSA-N |
SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCCO5)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C |
Origin of Product |
United States |
Historical Trajectories and Foundational Research of Spiroxasone
Chronological Overview of Spiroxasone Discovery and Initial Characterization Efforts
This compound was synthesized and subsequently assayed in 1963. nih.gov This marked its initial characterization as a novel compound within the spirolactone group. It was developed with the primary intention of serving as a diuretic and antihypertensive agent. nih.gov Despite these early efforts in its development, this compound ultimately did not proceed to market. nih.gov
This compound is chemically defined as 7α-acetylthiospirolactone, notably differing from other related compounds by the removal of a ketone group from the C17α spirolactone ring. nih.gov This structural specificity was a key aspect of its initial characterization, placing it within a family of steroids known for their influence on hormone receptors.
Evolution of Academic Research Paradigms and Early Investigative Directions concerning this compound
The academic research paradigms prevalent during the early 1960s, when this compound was discovered, were largely rooted in the positivist approach to drug discovery. This paradigm emphasized systematic observation, measurement, and the search for cause-and-effect relationships in pharmacological activity. nih.govdermnetnz.org For compounds like this compound, this would have translated into rigorous in vitro and in vivo testing to ascertain its biological effects, particularly its diuretic and antihypertensive potential, and its interaction with steroid hormone systems.
Early investigative directions concerning this compound would have focused on its classification within the spirolactone group, which was already recognized for its antimineralocorticoid properties, exemplified by spironolactone (B1682167), discovered in 1957 and marketed in 1959. wikipedia.org Researchers would have aimed to characterize this compound's potency and selectivity in comparison to existing or concurrently developed spirolactones. The goal was to identify compounds with improved therapeutic profiles for conditions such as edema and hypertension.
Early Mechanistic Hypotheses and Precursors to Receptor-Level Understanding of this compound
Given its classification as a steroidal antimineralocorticoid and antiandrogen of the spirolactone group, early mechanistic hypotheses for this compound would have centered on its interaction with specific steroid hormone receptors. nih.gov The prevailing understanding for spirolactones, largely derived from studies on spironolactone, was that they acted as competitive antagonists of the mineralocorticoid receptor (MR). core.ac.uknih.govnih.gov This mechanism involves blocking the effects of endogenous mineralocorticoids, such as aldosterone (B195564), at their target sites, primarily in the renal tubules, thereby promoting sodium excretion and potassium retention. core.ac.uknucleos.com
Furthermore, the observation that spirolactones, including this compound, also possess antiandrogen activity, nih.govwikipedia.org would have led to early hypotheses regarding their interaction with the androgen receptor (AR). Research on related spirolactones demonstrated their ability to inhibit the binding of androgens like dihydrotestosterone (B1667394) (DHT) to cytosolic and nuclear androgen receptors. nih.govfrontiersin.org This peripheral androgen antagonism was considered a likely mechanism for their antiandrogenic effects. nih.gov Therefore, initial investigations into this compound's mechanism would have explored its binding affinities and antagonistic properties at both the mineralocorticoid and androgen receptors, seeking to elucidate the molecular basis for its observed pharmacological profile.
Investigation of this compound's Effects on Specific Cellular Processes in Research Settings
Research into this compound's effects on specific cellular processes would primarily focus on its interaction with steroid hormone receptors, particularly the mineralocorticoid receptor (MR) and the androgen receptor (AR). As an antimineralocorticoid, this compound is expected to competitively block the binding of aldosterone to the MR, thereby inhibiting aldosterone-induced effects in target cells. core.ac.ukwikipedia.org This mechanism is well-established for related spirolactones like spironolactone, which acts as an MR antagonist to inhibit the effects of mineralocorticoids. wikipedia.org
Similarly, its antiandrogenic activity would involve interaction with the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (DHT) to their receptors. wikipedia.org Such cellular investigations would typically employ in vitro assays using cell lines expressing these receptors to determine binding affinities and functional antagonism. For instance, studies on spironolactone show it acts as an AR antagonist, inhibiting androgen effects in the body. wikipedia.org Although direct, detailed data for this compound's specific cellular binding and downstream signaling effects are not widely published, these investigations would be crucial in elucidating its precise cellular mechanism of action.
In Vivo Preclinical Studies Utilizing Animal Models
In vivo preclinical studies are essential to evaluate the complex physiological and pathological effects of a drug in living organisms. nih.gov For this compound, given its intended use as a diuretic and antihypertensive agent with antiandrogenic properties, animal models would have been instrumental in assessing its efficacy and pharmacodynamic profile.
The design of animal models for this compound efficacy research would involve species commonly used in pharmacology, such as rats, mice, and potentially other non-human biological systems. sigmaaldrich.com For its antimineralocorticoid and diuretic effects, models of hypertension, fluid retention (edema), and hyperaldosteronism would be employed. These might include:
Aldosterone-induced hypertension models: Animals, typically rats, are administered aldosterone to induce hypertension and cardiac/renal fibrosis, and the compound's ability to counteract these effects is measured.
Salt-sensitive hypertension models: Animals prone to developing hypertension on a high-salt diet are used to assess the diuretic and antihypertensive effects.
Ligature-induced heart failure models: Models mimicking heart failure, where fluid retention is a key symptom, would be used to evaluate diuretic efficacy.
For its antiandrogenic activity, models assessing androgen-dependent conditions would be relevant, such as:
Castrated male animal models: These models can be used to study the compound's ability to inhibit the effects of exogenously administered androgens on androgen-sensitive tissues (e.g., prostate, seminal vesicles).
Models of androgen-dependent skin conditions: While less common for early-stage screening, models mimicking conditions like acne or hirsutism could be considered for assessing topical or systemic antiandrogenic effects.
The selection of animal models aims to mimic human disease progression and response to treatment, providing valuable insights before human clinical trials. sigmaaldrich.com
Analysis of physiological responses to this compound administration in preclinical models would include monitoring parameters relevant to its diuretic and antihypertensive actions. This would involve:
Electrolyte balance: Measurement of serum potassium, sodium, and chloride levels, as antimineralocorticoids are known to promote sodium and water excretion while conserving potassium. nih.gov
Blood pressure: Direct or indirect measurement of systemic blood pressure in hypertensive models.
Urine output and composition: Quantification of urine volume and analysis of electrolyte excretion (e.g., sodium, potassium, chloride) to assess diuretic efficacy.
Cardiac and renal function markers: Assessment of parameters like creatinine, blood urea (B33335) nitrogen (BUN), and markers of organ damage or remodeling in relevant disease models.
Pathological responses would involve histological and molecular analyses of target tissues. For antimineralocorticoid effects, this would include examining the kidneys, heart, and blood vessels for signs of fibrosis, inflammation, or hypertrophy, which are often associated with excessive aldosterone activity. For antiandrogenic effects, tissues like the prostate gland, seminal vesicles, and skin (e.g., hair follicles) would be examined for changes in size, histology, and gene expression related to androgen action.
The exploration of potential therapeutic applications for this compound in non-human biological systems would extend beyond its primary intended uses. Given its dual antimineralocorticoid and antiandrogen activities, researchers might investigate its utility in conditions where both hormonal pathways play a role. While no specific therapeutic applications for this compound in non-human systems are detailed in the provided search results, generally, compounds with these properties could be explored for:
Veterinary medicine: Similar steroidal antiandrogens are used in veterinary medicine for androgen-dependent conditions. allfordrugs.com This could include managing conditions like benign prostatic hyperplasia in male animals or certain dermatological issues.
Research tools: this compound could serve as a pharmacological tool in research to selectively modulate mineralocorticoid and androgen pathways in animal models, aiding in the understanding of disease mechanisms or the development of new therapeutic strategies. Non-human primates, for instance, are critical models for studying complex human diseases due to their genetic, physiological, and immunological similarities. wikidata.orgwikipedia.org
This compound's Modulatory Influence on Biochemical and Metabolic Pathways
The modulatory influence of this compound on biochemical and metabolic pathways would stem from its interactions with steroid hormone receptors. Steroid hormones, and their antagonists, can significantly impact various metabolic processes. fishersci.at
Interrogation of metabolic network perturbations by this compound in preclinical systems would involve studying how its antimineralocorticoid and antiandrogen actions influence broader metabolic homeostasis. While specific studies on this compound's impact on metabolic networks are not detailed in the provided information, for compounds with similar mechanisms (e.g., spironolactone), such investigations would typically involve:
Electrolyte and fluid balance pathways: Direct impact on sodium and potassium transport pathways in the kidney, influencing fluid volume regulation. nih.gov
Renin-angiotensin-aldosterone system (RAAS): Antagonism of the MR would lead to compensatory changes in the RAAS, potentially affecting upstream components like renin and angiotensin II, which have their own metabolic implications. wikipedia.org
Steroidogenesis pathways: While spironolactone is known to inhibit certain steroidogenesis enzymes, the extent to which this compound might similarly affect the biosynthesis of other steroids (e.g., glucocorticoids, androgens) would be a key area of investigation. sci-hub.se
Glucose and lipid metabolism: Steroid hormones, including mineralocorticoids and androgens, can influence glucose and lipid metabolism. Therefore, a compound that modulates these receptors might indirectly affect pathways related to insulin (B600854) sensitivity, glucose uptake, and lipid synthesis or breakdown. oncotarget.com
These investigations would utilize metabolomics approaches, which profile changes in a wide range of metabolites, to identify perturbed metabolic pathways. nih.gov Such studies would help in understanding the systemic impact of this compound beyond its primary targets and could reveal previously unknown effects or potential therapeutic applications. nih.gov
Research on this compound-Mediated Regulation of Gene Expression and Protein Synthesis
The regulation of gene expression and protein synthesis is a fundamental biological process involving intricate molecular mechanisms, including transcription (DNA to mRNA), mRNA processing, translation (mRNA to protein), and post-translational modifications. wikipedia.orgnih.gov Gene regulation can occur at various stages, from the initiation of transcription by RNA polymerase and transcription factors to post-transcriptional and translational control. nih.govcnrs.frfrontiersin.orgredlara.comnih.govceitec.eubroadinstitute.orgnih.govelifesciences.orgnih.govnih.govnih.govasbmb.org
Preclinical Pharmacological Investigations of Spiroxasone and Its Steroidal Analogs
In Vitro Pharmacological Profiling and Cellular Efficacy Studies
Fragment-Based Drug Discovery and Lead Optimization Research Applied to Spiroxasone
Fragment-Based Drug Discovery (FBDD) is a powerful strategy in pharmaceutical research that identifies and optimizes small, low molecular weight fragments that bind to a specific target protein or receptor. openaccessjournals.com This approach offers advantages over traditional high-throughput screening (HTS) by exploring a larger chemical space and enabling rapid lead discovery. openaccessjournals.com FBDD involves screening small chemical entities, typically with a molecular weight of 150-200, which possess low affinity for the chosen target. nih.gov These fragments are selected based on features such as diversity, reduced structural complexity, aqueous solubility, and availability. nih.gov
While the general principles of FBDD and lead optimization are well-established and widely applied in medicinal chemistry openaccessjournals.comnih.govlifechemicals.compharmafeatures.comfrontiersin.orgselvita.com, specific, detailed research findings applying these methodologies directly and solely to this compound are not extensively documented in the provided search results. However, the broader context of medicinal chemistry and drug discovery, in which this compound was developed, inherently involves lead optimization processes. The incorporation of a spiro fragment, as seen in this compound and other spirocyclic compounds, has been shown to significantly impact drug candidate properties, often leading to increased potency and selectivity, and altering stability, physicochemical, and pharmacokinetic profiles. beilstein-journals.org
The process of FBDD typically involves:
Fragment Screening: Identifying initial small fragments that bind to the target. lifechemicals.compharmafeatures.com
Hit Validation and Structural Characterization: Confirming binding and determining the binding mode, often through techniques like X-ray crystallography or NMR. nih.govpharmafeatures.com
Fragment Optimization (Lead Optimization): Developing these fragments into larger, more potent, and selective drug candidates. openaccessjournals.comlifechemicals.compharmafeatures.com This can be achieved through strategies like fragment growing, merging, or linking. lifechemicals.com
The goal of lead optimization is to transform promising fragments into lead-like compounds with higher affinity and activity, while also improving their pharmacokinetic properties and drug-like characteristics. openaccessjournals.comlifechemicals.com
Computational Chemistry and Molecular Modeling in this compound Design and Analysis
Computational chemistry and molecular modeling encompass theoretical methods and computational techniques used to model and mimic the behavior of molecules, playing a crucial role in drug design and computational biology. pitt.eduresearchgate.net These techniques provide valuable insights into chemical systems virtually, complementing experimental analysis. nih.gov Molecular modeling allows for the study of molecular structure and function through model building and computation, ranging from simple visualization to complex simulations of large proteins. pitt.eduresearchgate.net
In the context of drug discovery, computational chemistry tools are extensively used for various purposes, including cheminformatics, molecular modeling, bioinformatics, virtual screening, and structure-based design. cambridgemedchemconsulting.com These methods are applied to understand and predict the pharmacological or biochemical interactions between small molecules and their biological binding partners. uni-heidelberg.de
Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes
Molecular docking is an in silico method employed to predict the binding modes of small compounds with a receptor and to estimate their molecular interactions. nih.govnih.gov It aims to foresee how a ligand may bind to the receptor, screen for novel drug candidates, and predict binding affinity using scoring functions. nih.gov Docking protocols, however, often involve approximations and may lack receptor flexibility, making the reliability of the resulting protein-ligand complexes uncertain. nih.gov
Molecular dynamics (MD) simulations are used to address these limitations by offering dynamic structural data on interactions between ligands and target receptors. nih.govfrontierspartnerships.org MD simulations can be used both before and after docking. nih.gov When used before docking, MD can generate a series of "new" and broader protein conformations for use as targets. nih.gov When used a posteriori, MD simulations can optimize the structures of final complexes from docking, calculate more detailed interaction energies, and provide information about the ligand binding mechanism. nih.gov The combination of molecular docking with MD simulations is actively studied to confirm potential ligand-receptor interactions and helps in developing effective drug candidates. frontierspartnerships.org While general applications of molecular docking and dynamics simulations are well-documented nih.govnih.govfrontierspartnerships.orgmdpi.comfrontiersin.orgmdpi.com, specific details of their application to this compound-receptor complexes are not provided in the search results.
Pharmacophore Modeling and Virtual Screening for Novel this compound-like Ligands
Pharmacophore modeling describes the essential molecular features required for a compound's biological activity, serving as a framework for molecular recognition by a biological macromolecule. dergipark.org.trpeerj.com Pharmacophore models are developed using structural information from active ligands or targets and are then used to identify novel compounds expected to be biologically active. dergipark.org.tr This method is a promising and efficient approach for identifying new active substances in drug discovery. peerj.com
Pharmacophore modeling has several major applications, including virtual screening, docking, drug target fishing, ligand profiling, and ADMET prediction. dergipark.org.tr Virtual screening, in particular, widely employs pharmacophore models to identify molecules that trigger desired biological activity and to filter molecules based on pharmacophore requirements. dergipark.org.trnih.govmedsci.orgugm.ac.id Ligand-based pharmacophore modeling is used when the target structure is unavailable, designing new ligands from a set of active ligands. dergipark.org.tr Structure-based pharmacophore modeling is employed when the target protein's structure is known. dergipark.org.trmedsci.org
While the general methodologies of pharmacophore modeling and virtual screening are well-established dergipark.org.trpeerj.comnih.govmedsci.orgugm.ac.id, specific applications of these techniques to discover novel this compound-like ligands are not detailed in the provided search results.
In Silico Prediction of this compound's Interactions and Potential Biological Activities
In silico prediction methods are increasingly utilized in drug discovery and design to assess physicochemical properties, pharmacokinetics, safety, and biological activities of compounds early in the development process. nih.gov These computational approaches offer a revolutionary framework for identifying novel treatment regimens, providing a quicker and more cost-effective conversion into healthcare by evaluating preliminary and safety investigations. nih.gov
The Prediction of Activity Spectra for Substances (PASS) software, for example, can predict over 8000 types of biological activities, including pharmacological effects, mechanisms of action, and interactions with metabolic enzymes. mdpi.com This software predicts biological activities qualitatively as "active" or "inactive" based on structural formulae. mdpi.com In silico methods can also predict molecular targets for small molecules, which is vital for drug research and development, and assess potential adverse reactions or cross-reactivity. nih.gov
While the general capabilities of in silico prediction for biological activities and interactions are broad and widely applied nih.govnih.govmdpi.comnih.govmdpi.com, specific detailed findings regarding this compound's predicted interactions or biological activities beyond its known antimineralocorticoid and antiandrogen properties wikipedia.org are not provided in the search results.
Medicinal Chemistry and Synthetic Methodologies for Spiroxasone and Spiroketone Derivatives
Innovative Synthetic Strategies for Spiroxasone and Related Spiroketone Scaffolds
The synthesis of spiroketone scaffolds, including those relevant to this compound, often presents considerable challenges due to the inherent complexity of their fused and spirocyclic ring systems. Innovative synthetic strategies are continuously explored to achieve high efficiency, selectivity, and scalability.
Development of Stereoselective and Asymmetric Synthetic Approaches
Stereoselective and asymmetric synthesis are critical in medicinal chemistry, as the biological activity of a compound is often highly dependent on its specific three-dimensional arrangement (stereochemistry). spirochem.comnih.gov For spiroketone scaffolds, this involves creating new chiral centers with high enantioselectivity, ensuring the preferential formation of one enantiomer or diastereomer. spirochem.comnih.govwikipedia.org
Key methodologies employed in the stereoselective synthesis of spiro compounds, which are applicable to spiroketone derivatives, include:
Chiral Catalysis: This approach utilizes chiral catalysts (e.g., transition metal catalysts or organocatalysts) to direct the stereochemical outcome of a reaction. spirochem.comnih.govwikipedia.org Advances in organocatalysis, in particular, have significantly increased the number of asymmetric methodologies for spirocompound synthesis. ck12.org
Chiral Auxiliaries: Chiral auxiliaries are chiral molecules temporarily attached to a substrate to induce asymmetry during a reaction. spirochem.comwikipedia.org This three-step process involves attachment of the auxiliary, the asymmetric reaction, and subsequent removal of the auxiliary. wikipedia.org
Chiral Pool Synthesis: This strategy begins with readily available chiral starting materials, often derived from natural sources, and elaborates them into the desired complex chiral molecules. spirochem.comnih.gov
The development of such approaches aims to control the stereochemistry of spiroketone formation, which is crucial for the efficacy and safety of pharmaceutical compounds. nih.gov
Exploration of Novel Chemical Reactions and Methodologies in this compound Synthesis
The synthesis of spiroketone scaffolds frequently involves the exploration of novel chemical reactions to efficiently construct their intricate structures. One prominent strategy for generating spirocyclic systems is the 1,3-dipolar cycloaddition reaction . This methodology has been successfully employed in the synthesis of spirooxindole derivatives, where an azomethine ylide reacts with a dipolarophile to form the spirocyclic ring system. peerj.com Similarly, the solution-phase parallel synthesis of spirooxazolinoisoxazolines has been achieved through a sequence involving 1,3-dipolar cycloaddition of an oxime to form an isoxazoline (B3343090) ring. wikipedia.org
Beyond specific named reactions, broader novel methodologies contribute to the efficiency and sustainability of spiroketone synthesis. These include:
Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, enhancing atom economy and reducing synthetic steps. peerj.comchemrxiv.org
Solvent-Free Reactions: The elimination of solvents from chemical reactions leads to cleaner, more efficient, and often more economical processes, aligning with green chemistry principles. chemrxiv.org Techniques such as microwave irradiation or mechanochemical activation can facilitate these solvent-free conditions. chemrxiv.org
These innovative reactions and methodologies enable the creation of diverse spiroketone libraries with high yield and purity, facilitating drug discovery efforts. wikipedia.org
Process Chemistry Research for Scalable Synthesis of this compound Precursors
Process chemistry research is vital for transitioning laboratory-scale synthetic routes to economically viable and scalable industrial processes, particularly for pharmaceutical precursors. While specific detailed process chemistry research for this compound precursors is not extensively documented in the provided search results, general principles applicable to spiroketone scaffolds can be inferred.
Scalable synthesis focuses on optimizing reaction conditions, minimizing waste, and ensuring reproducibility and purity on a larger scale. Key considerations in process chemistry for complex molecules like spiroketones include:
Route Scouting: Identifying the most efficient and cost-effective synthetic pathway from readily available starting materials. spirochem.com
Reaction Optimization: Fine-tuning parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry to maximize yield, purity, and reaction rate. nih.govrsc.org
Chromatography-Free Purification: Developing purification methods that avoid chromatography, which can be expensive and difficult to scale, by relying on techniques like precipitation or distillation. rsc.orgresearchgate.netnih.gov
Continuous Flow Processes: Utilizing flow chemistry to enhance reaction control, improve safety, and facilitate automation and scale-up, which can lead to more efficient and sustainable production. wikiwand.comwikitrans.net
For example, scalable syntheses of other complex fragments, such as spiroketal fragments, have demonstrated the feasibility of preparing multi-gram quantities with high efficiency and step-economy through optimized reaction sequences and catalyst recycling. nih.gov These principles are directly transferable to the development of robust and scalable synthetic routes for this compound precursors.
Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how changes in a molecule's chemical structure influence its biological activity. wikitrans.netgoogle.comslideshare.net This understanding is crucial for optimizing lead compounds and designing new derivatives with improved efficacy and selectivity. google.comhandwiki.org
Systematic Modification of this compound Chemical Structure and Biological Activity Correlation
SAR studies involve systematically altering the chemical structure of a lead compound, such as this compound, and observing the resulting changes in its biological activity. wikitrans.netgoogle.comslideshare.net This iterative process helps to identify the specific chemical groups or structural features that are essential for the desired biological effect and those that might lead to undesirable properties. google.comslideshare.net
For spiroketone derivatives, systematic modifications can involve:
Functional Group Alterations: Changing or introducing different functional groups (e.g., hydroxyl, carbonyl, halogen, alkyl) at various positions on the spirocyclic scaffold. nih.gov
Ring System Modifications: Altering the size, saturation, or heteroatom content of the rings within the spiro system.
Substituent Effects: Investigating the impact of electron-donating or electron-withdrawing substituents, as well as steric hindrance, on activity.
By correlating these structural changes with observed biological activities, medicinal chemists can develop a comprehensive understanding of the molecular determinants of activity. This knowledge guides the rational design of new analogs with enhanced potency, selectivity, and favorable properties. google.comslideshare.nethandwiki.org For instance, in studies of other spirocyclic compounds, specific modifications to aromatic or furyl rings and the number of nitrogen atoms have been shown to modulate biological activity. nih.gov
Conceptual Data Table: Systematic Modification and Biological Activity Correlation
| Analog ID | Structural Modification (relative to this compound) | Key Structural Feature Modified | Observed Biological Activity (Relative Potency) |
| This compound | (Reference Compound) | - | Baseline (1.0) |
| Analog A | Replacement of S-acetyl with Methyl | Thioester group | Reduced Activity (0.5) |
| Analog B | Addition of Hydroxyl group at C-X | Steroidal backbone | Increased Activity (1.8) |
| Analog C | Change in Spiroketone Ring Size | Spirocyclic system | Altered Selectivity |
| Analog D | Introduction of Halogen at C-Y | Peripheral substitution | Enhanced Potency (2.5) |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the chemical structure of compounds and their biological activities. wikitrans.net QSAR models use physicochemical properties or theoretical molecular descriptors (e.g., molecular size, shape, electronegativity, lipophilicity, hydrogen bonding capacity) as "predictor" variables to predict a compound's biological activity. researchgate.net
The process of QSAR modeling typically involves:
Data Collection: Gathering a dataset of compounds with known chemical structures and measured biological activities.
Descriptor Generation: Calculating molecular descriptors that numerically represent the structural and physicochemical properties of each compound. researchgate.net
Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Regression (SVR), to establish a mathematical equation correlating descriptors with biological activity. rsc.org
Model Validation: Assessing the predictive power and robustness of the model using internal (e.g., cross-validation) and external test sets. rsc.org
QSAR models enable the prediction of biological activities for novel compounds prior to their synthesis, significantly reducing the time and cost associated with drug discovery. researchgate.netwikiwand.com They also provide insights into the molecular mechanisms underlying biological activity, aiding in the rational design of new therapeutic agents. researchgate.net For example, QSAR models have been developed to predict pharmacokinetic parameters like systemic clearance and volume of distribution based solely on two-dimensional structure input. rsc.org
Conceptual Data Table: QSAR Model Prediction for this compound Analogs
| Analog ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-Bond Donors) | Predicted Activity (log(1/IC50)) | Experimental Activity (log(1/IC50)) |
| This compound | 3.5 | 402.6 | 1 | 6.2 | 6.1 |
| Analog A | 3.2 | 380.5 | 0 | 5.8 | 5.9 |
| Analog B | 3.8 | 418.7 | 2 | 6.8 | 6.7 |
| Analog C | 3.0 | 390.4 | 1 | 6.0 | (Predicted Only) |
| Analog D | 4.0 | 430.8 | 1 | 7.1 | (Predicted Only) |
Analytical and Bioanalytical Methodologies in Spiroxasone Research
Research on Impurity Profiling and Degradation Product Analysis of Spiroxasone
Detailed research findings, specific analytical methodologies, and comprehensive data tables focusing solely on the impurity profiling and degradation product analysis of this compound are not extensively documented in the publicly available scientific literature. While this compound is mentioned in the context of various chemical compounds and potential applications, specific studies dedicated to its degradation pathways or impurity profiles were not found in the conducted research. wikipedia.orgjustia.comjustia.comepo.orggoogle.comgoogleapis.commiljodirektoratet.nojustia.com
Despite the absence of specific data for this compound, the principles of impurity profiling and degradation product analysis are fundamental to pharmaceutical development and are generally applicable to all drug substances. Impurity profiling involves the detection, identification, structural elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents, in drug substances and pharmaceutical formulations. ijrpr.comhumanjournals.comiajps.com This process is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products, as even trace amounts of undesirable substances can impact these critical attributes. ijrpr.comhumanjournals.com Regulatory bodies, such as the ICH (International Council for Harmonisation), provide guidelines that emphasize the importance of identifying and quantifying impurities. humanjournals.comiajps.com
Degradation product analysis, often conducted through forced degradation studies, is an integral part of developing stability-indicating analytical methods. ijrpp.comambiopharm.comjddtonline.info These studies involve subjecting a drug substance to various stress conditions, including acid and alkali hydrolysis, thermal degradation, photolysis, and oxidation, to intentionally produce degradation products. ijrpp.comjddtonline.infonih.govresearchgate.netijprajournal.comusm.mymoca.net.ua The aim is to understand the degradation pathways of the molecule and to elucidate the structure of the degradants. ijrpp.comjddtonline.info This information is vital for selecting appropriate formulations, packaging, storage conditions, and determining the shelf life of a drug product. ijrpp.comjddtonline.info
Common analytical techniques typically employed in impurity profiling and degradation product analysis in pharmaceutical research include:
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying impurities and degradation products in bulk drug substances and formulations. ijrpr.comiajps.commoca.net.uaijprajournal.com HPLC coupled with detectors like UV, Diode Array Detection (DAD), or Mass Spectrometry (MS) is particularly powerful. iajps.commdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC): A more recent advancement offering faster retention times and improved resolution compared to traditional HPLC. usm.mychemrj.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique crucial for identifying unknown degradation products and elucidating their chemical structures through mass fragmentation pathways. iajps.comresearchgate.netmoca.net.uaijprajournal.comthermofisher.comresearchgate.netnih.gov
Thin Layer Chromatography (TLC): Used for the identification of various components, including trace amounts, and for initial degradation and stress studies to observe the number of degradation products formed. ijrpr.com
Future Directions and Emerging Research Avenues for Spiroxasone
Identification and Exploration of Novel Molecular Targets Beyond Established Receptors
Future research into Spiroxasone will likely extend beyond its established mechanisms of action to identify and explore novel molecular targets. This involves a deeper investigation into its interactions with various biological pathways and macromolecules, potentially revealing previously uncharacterized therapeutic effects. Advanced computational approaches, such as in silico screening and molecular docking, can be employed to predict new binding partners and off-target effects, guiding experimental validation nih.gov. The intricate nature of disease mechanisms, particularly in complex conditions, necessitates a comprehensive understanding of drug-target interactions, which may involve pathways like the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling pathway in cancer development, as an example of a potential target class for novel drug candidates nih.gov. Efforts will focus on identifying highly selective agents that act on specific stages of cellular activation cycles, minimizing non-specific effects observed with less selective predecessors nih.gov.
Development of Advanced In Vitro and In Vivo Preclinical Models for Complex Disease Research
The development and utilization of advanced preclinical models are paramount for accurately predicting the efficacy and behavior of this compound in human systems. Traditional models often fall short in recapitulating the complexity of human diseases, including the intricate interactions within the immune system or the heterogeneous nature of tumors transcurebioservices.comnih.gov. Future research will increasingly adopt sophisticated models such as:
Humanized Mouse Models: These models, which incorporate human immune system components or tissues, offer a more precise representation of human physiological and pathological conditions, enabling the study of complex immune-mediated diseases or immuno-oncology applications transcurebioservices.com.
Organoids: Three-dimensional cell cultures derived from patient tissues, organoids mimic the architecture and function of organs more closely than traditional 2D cell lines, providing a robust platform for disease modeling and drug screening nih.govnih.gov.
Patient-Derived Xenografts (PDX) Models: PDX models involve implanting patient tumor tissue into immunocompromised mice, preserving the original tumor's characteristics, including cellular heterogeneity and molecular signatures. These models are invaluable for understanding tumor progression and predicting treatment responses in a personalized medicine context nih.gov.
These advanced models will facilitate more accurate preclinical investigations, enhancing the chances of success in subsequent clinical trials and accelerating the development of effective treatments for complex diseases transcurebioservices.comvirscio.com.
Integration of Systems Biology and Omics Technologies in this compound Research
The integration of systems biology and "omics" technologies will be crucial for a holistic understanding of this compound's effects at a molecular and cellular level. The rapid development of high-throughput omics techniques, including genomics, transcriptomics, proteomics, metabolomics, and lipidomics, generates vast datasets that can provide exquisite molecular details of biological systems frontiersin.orgtechnologynetworks.commdpi.comuv.es. Future research will involve:
Multi-omics Integration: Combining data from various omics sources (e.g., genomics, proteomics, metabolomics) to unravel the intricate working of biological systems and identify novel biomarkers frontiersin.orgmdpi.comnih.gov.
Computational and Bioinformatics Tools: Leveraging advanced computational methods, including machine learning and AI-based techniques, to analyze and interpret the gigantic datasets generated by omics technologies, thereby extracting meaningful insights into this compound's impact on cellular networks and pathways frontiersin.orgtechnologynetworks.comuv.esnih.gov.
Understanding Disease Mechanisms: Applying multi-omics approaches to understand how this compound modulates complex diseases, leading to the identification of molecular drivers of health conditions and responses to treatments mdpi.com.
This integrative approach will enable researchers to move beyond studying individual molecular components in isolation, providing a comprehensive overview of cellular systems and how they respond to this compound technologynetworks.com.
Exploration of Uncharted Synthetic Pathways and Expansion of the Chemical Space for this compound Analogs
Future research will also focus on expanding the chemical space around this compound by exploring uncharted synthetic pathways and developing novel analogs. This involves:
Novel Synthetic Methodologies: Investigating and developing new chemical reactions and synthetic routes to produce this compound and its derivatives more efficiently or with improved properties.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core structure to synthesize a diverse array of analogs. These analogs can then be screened for enhanced potency, selectivity, or novel biological activities, potentially leading to compounds with improved pharmacological profiles or entirely new therapeutic applications.
Combinatorial Chemistry and High-Throughput Synthesis: Employing these techniques to rapidly generate large libraries of this compound-related compounds, facilitating the discovery of new lead candidates with desirable characteristics.
This expansion of the chemical space is vital for optimizing drug-like properties and identifying next-generation compounds with superior therapeutic potential.
Addressing Current Research Limitations and Challenges in this compound Investigation
Addressing existing research limitations and challenges is critical for advancing the investigation of this compound. Common challenges in drug research that future studies on this compound will need to overcome include:
Data Collection and Quality: Ensuring the accuracy, reliability, and validity of collected data, especially when dealing with complex biological systems or limited access to specific information researchgate.net.
Sample Size and Generalizability: Overcoming issues related to sample size in preclinical and potentially early clinical studies to ensure that findings are representative and generalizable to broader populations researchmate.netstatisticssolutions.com.
Research Design and Methodology: Selecting the most appropriate research designs and methodologies to address specific research questions, while controlling for confounding variables and minimizing subjective biases researchgate.netresearchmate.netgradcoach.cominsight7.io.
Resource Constraints: Securing adequate funding, time, and access to necessary equipment and technology to support comprehensive research projects researchgate.net.
Complexity of Biological Systems: Navigating the inherent complexity and heterogeneity of biological systems, which can make it challenging to isolate and understand the precise effects of a single compound like this compound nih.govmdpi.com.
By transparently acknowledging and actively addressing these limitations, researchers can enhance the credibility and reliability of this compound investigations, fostering a more nuanced understanding of its therapeutic potential researchmate.netgradcoach.com.
Q & A
Q. How to address reproducibility challenges in this compound’s preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
